5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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Overview
Description
5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione: , also known by its IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:
Core Structure: The compound features a pyrido[2,3-d]pyrimidine ring system, which consists of a pyrimidine ring fused with a pyridine ring. The presence of a chlorophenyl group and a methylsulfanyl (thiomethyl) group adds further complexity to its architecture.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the pyrimidine ring or the chlorophenyl group can occur.
Substitution: Substitution reactions at the chlorophenyl position are common.
Oxidation: Reagents like or in the presence of a catalyst.
Reduction: , , or .
Substitution: , , or .
- Oxidation may yield N-oxide derivatives .
- Reduction can lead to dihydropyrido[2,3-d]pyrimidines .
- Substitution at the chlorophenyl position generates various aryl-substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates. Their pharmacological activities, such as anticancer, anti-inflammatory, or antiviral effects, are investigated.
Agrochemicals: The compound’s structural features make it interesting for designing novel pesticides or herbicides.
Materials Science: Its unique scaffold may find applications in organic electronics or materials with specific optical properties.
Mechanism of Action
Molecular Targets: Depending on the specific derivative, it may interact with enzymes, receptors, or nucleic acids.
Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrido[2,3-d]pyrimidine core, chlorophenyl group, and methylsulfanyl substituent sets it apart.
Similar Compounds: Other pyrido[2,3-d]pyrimidines, such as and , share some structural features but lack the specific substituents found in our compound.
Properties
Molecular Formula |
C14H12ClN3O2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-17-12-11(13(20)18-14)8(6-10(19)16-12)7-4-2-3-5-9(7)15/h2-5,8H,6H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
PGDXMAPOWOXWNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1 |
Origin of Product |
United States |
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